(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone core, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the thiazolidinone intermediate.
Attachment of the Triazole Moiety: The final step involves the formation of the triazole ring through a cyclization reaction, typically using azide and alkyne precursors under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions.
Scientific Research Applications
(5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(furan-2-ylmethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C18H15N5O2S2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-4-hydroxy-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H15N5O2S2/c24-17-16(27-18(26)23(17)10-15-2-1-7-25-15)8-20-14-5-3-13(4-6-14)9-22-12-19-11-21-22/h1-8,11-12,24H,9-10H2 |
InChI Key |
JCTLRFXBVVWCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(SC2=S)C=NC3=CC=C(C=C3)CN4C=NC=N4)O |
Origin of Product |
United States |
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